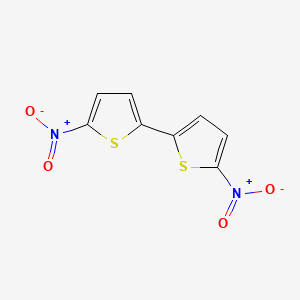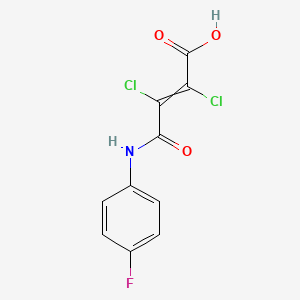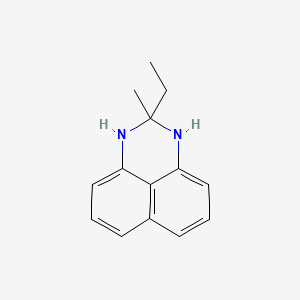
5-(Prop-2-EN-1-YL)tetradecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Prop-2-EN-1-YL)tetradecan-6-one is a chemical compound with the molecular formula C17H32O It is known for its unique structure, which includes a prop-2-en-1-yl group attached to a tetradecan-6-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-2-EN-1-YL)tetradecan-6-one typically involves the alkylation of tetradecan-6-one with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Prop-2-EN-1-YL)tetradecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The prop-2-en-1-yl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Prop-2-EN-1-YL)tetradecan-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Prop-2-EN-1-YL)tetradecan-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the prop-2-en-1-yl group, which can participate in conjugation and stabilization of reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Prop-2-EN-1-YL)tetradecan-2-one
- 5-(Prop-2-EN-1-YL)tetradecan-4-one
- 5-(Prop-2-EN-1-YL)tetradecan-8-one
Uniqueness
5-(Prop-2-EN-1-YL)tetradecan-6-one is unique due to its specific position of the prop-2-en-1-yl group and the ketone functionality at the sixth position. This structural arrangement imparts distinct reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
50395-58-9 |
|---|---|
Formule moléculaire |
C17H32O |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
5-prop-2-enyltetradecan-6-one |
InChI |
InChI=1S/C17H32O/c1-4-7-9-10-11-12-15-17(18)16(13-6-3)14-8-5-2/h6,16H,3-5,7-15H2,1-2H3 |
Clé InChI |
BIUVSHOPKVIWGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)C(CCCC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)







![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)

![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)

![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)
